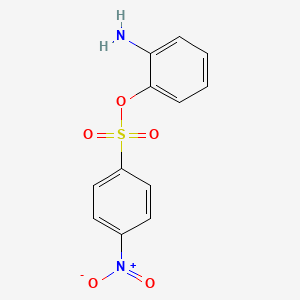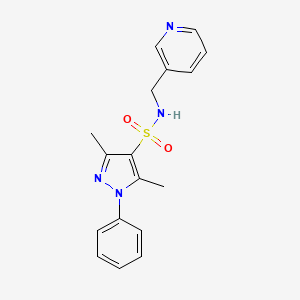
N-(4-chloro-2,2,3,3,4,4-hexafluorobutanoyl)norleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid: is a synthetic organic compound characterized by the presence of a chloro and hexafluoro substituent on a butanamido group, attached to a hexanoic acid backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexafluorobutanoic acid derivative:
Amidation reaction: The hexafluorobutanoic acid derivative is then reacted with an amine to form the butanamido group.
Attachment to hexanoic acid: The final step involves coupling the butanamido derivative with hexanoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amido and ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation products: Oxidation can yield carboxylic acids or ketones.
Reduction products: Reduction can produce alcohols or amines.
科学研究应用
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid involves its interaction with specific molecular targets. The chloro and hexafluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulating receptor activity: It can interact with cell surface receptors, altering signal transduction pathways.
Altering membrane properties: The compound’s lipophilic nature can affect membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: Shares the hexafluoro and chloro substituents but lacks the hexanoic acid moiety.
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)butanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C10H12ClF6NO3 |
|---|---|
分子量 |
343.65 g/mol |
IUPAC 名称 |
2-[(4-chloro-2,2,3,3,4,4-hexafluorobutanoyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H12ClF6NO3/c1-2-3-4-5(6(19)20)18-7(21)8(12,13)9(14,15)10(11,16)17/h5H,2-4H2,1H3,(H,18,21)(H,19,20) |
InChI 键 |
HHXODEOITZHNPD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)O)NC(=O)C(C(C(F)(F)Cl)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B14973063.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B14973066.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973073.png)
![Methyl 3-[(2-methoxybenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973081.png)
![N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B14973093.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973100.png)
![1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane](/img/structure/B14973116.png)
![3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B14973122.png)

![Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B14973156.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973158.png)
![2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B14973162.png)
![N-(4-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973183.png)
